Enhanced Polarity and Aqueous Solubility: LogP Comparison with N-Cyclopentylacetamide
The presence of the 2-hydroxy group in N-cyclopentyl-2-hydroxyacetamide results in a significantly lower partition coefficient (LogP) compared to the non-hydroxylated analog N-cyclopentylacetamide. This quantitative difference translates directly to altered solubility and permeability profiles, which are critical parameters in both chemical synthesis (e.g., solvent selection, extraction efficiency) and biological assays. The target compound's computed LogP is -0.27, while the comparator's XLogP3-AA is 0.8 [1][2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = -0.27 |
| Comparator Or Baseline | N-cyclopentylacetamide (CAS 25291-41-2): XLogP3-AA = 0.8 |
| Quantified Difference | ΔLogP ≈ 1.07 log units (approximately 12-fold difference in partition coefficient) |
| Conditions | Target compound LogP computed by Chembase.cn [1]; Comparator XLogP3-AA computed by PubChem [2]. Both are calculated/in silico values. |
Why This Matters
This ~12-fold difference in predicted lipophilicity ensures the target compound is more water-soluble, impacting its suitability for aqueous-phase reactions or biological buffers where the non-hydroxylated analog may precipitate or partition poorly.
- [1] Chembase.cn. (n.d.). N-cyclopentyl-2-hydroxyacetamide. Retrieved April 23, 2026, from https://www.chembase.cn View Source
- [2] PubChem. (n.d.). N-cyclopentylacetamide. Retrieved April 23, 2026, from https://pubchem.ncbi.nlm.nih.gov/ View Source
